molecular formula C8H9ClN4S2 B11958754 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- CAS No. 89981-53-3

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)-

Cat. No.: B11958754
CAS No.: 89981-53-3
M. Wt: 260.8 g/mol
InChI Key: AJHFPDZALJKOMN-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C8H9ClN4S2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydrazine group and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine sulfate with ammonium thiocyanate in the presence of a catalyst, followed by the addition of 4-chlorophenyl isothiocyanate . The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.

Properties

CAS No.

89981-53-3

Molecular Formula

C8H9ClN4S2

Molecular Weight

260.8 g/mol

IUPAC Name

1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C8H9ClN4S2/c9-5-1-3-6(4-2-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15)

InChI Key

AJHFPDZALJKOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=S)N)Cl

Origin of Product

United States

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